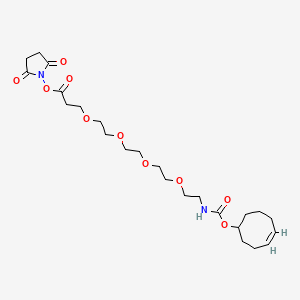

TCO PEG4 succinimidyl ester

Description

Significance of Inverse Electron-Demand Diels-Alder (iEDDA) Ligation in Chemical Biology

The inverse electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed, selectivity, and biocompatibility. rsc.org This reaction typically involves an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile, like a trans-cyclooctene (B1233481) (TCO). creative-biolabs.com First reported in 1959, its application in bioconjugation began in 2008. frontiersin.org

The iEDDA reaction's key advantages in a biological context include:

Rapid Kinetics: It is recognized as the fastest known bioorthogonal reaction, with rate constants that can be up to 1000-fold faster than other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgbroadpharm.com The reaction between TCO and tetrazine can reach rates up to 10⁶ M⁻¹s⁻¹. rsc.org

High Selectivity: The reaction is highly specific, allowing for the precise labeling of biomolecules even at low concentrations. creative-biolabs.combroadpharm.com

Biocompatibility: It proceeds efficiently in aqueous media and at physiological pH without the need for toxic catalysts. creative-biolabs.comrsc.org

Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond. frontiersin.orgbroadpharm.com

These features make iEDDA an invaluable tool for a wide range of applications, including metabolic glycoengineering, biological imaging, and the study of dynamic cellular processes. creative-biolabs.comfrontiersin.orgrsc.org

Role of TCO-PEG4-Succinimidyl Ester as a Heterobifunctional Crosslinker in Bioconjugation

TCO-PEG4-succinimidyl ester, also known as TCO-PEG4-NHS ester, is a heterobifunctional crosslinker designed for bioconjugation. medchemexpress.comlumiprobe.com This means it possesses two different reactive groups, allowing it to link two distinct molecules. lumiprobe.com

The two key components of TCO-PEG4-succinimidyl ester are:

trans-Cyclooctene (TCO): This strained alkene is the reactive handle for the iEDDA reaction. It specifically and rapidly reacts with a tetrazine-modified molecule. medchemexpress.comtcichemicals.com

N-hydroxysuccinimidyl (NHS) ester: This group is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. biocompare.comsigmaaldrich.combiosyn.com

The molecule also incorporates a polyethylene (B3416737) glycol (PEG4) spacer. This hydrophilic spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential steric hindrance, and minimizes aggregation. biocompare.comsigmaaldrich.combroadpharm.com

In a typical bioconjugation experiment, a biomolecule containing a primary amine (e.g., an antibody) is first reacted with TCO-PEG4-succinimidyl ester. biocompare.comresearchgate.net This attaches the TCO group to the biomolecule. The resulting TCO-labeled biomolecule can then be specifically linked to another molecule bearing a tetrazine group through the iEDDA reaction. researchgate.net This two-step process allows for the precise and stable conjugation of diverse molecular entities. researchgate.net

Historical Context and Evolution of Bioorthogonal Click Chemistry in Research

The concept of "click chemistry," introduced by K. Barry Sharpless in the late 1990s, describes a set of reactions that are rapid, high-yielding, and produce minimal byproducts. cas.orgwikipedia.org The most prominent early example was the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

The term "bioorthogonal chemistry" was coined by Carolyn R. Bertozzi in 2003 to describe chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The first such reaction was the Staudinger ligation, developed in 2000, which involves the reaction of an azide (B81097) with a triarylphosphine. wikipedia.orgnih.gov

A significant advancement came with the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry." wikipedia.org This reaction eliminated the need for the cytotoxic copper catalyst, making it more suitable for live-cell applications. wikipedia.org

The introduction of the iEDDA reaction between tetrazines and strained alkenes like TCO in 2008 marked another major leap forward. frontiersin.org Its exceptionally fast kinetics and excellent orthogonality established it as a premier tool in the bioorthogonal chemistry toolkit. rsc.orgrsc.org The development of reagents like TCO-PEG4-succinimidyl ester has further expanded the utility of iEDDA, enabling sophisticated applications in areas ranging from basic biological research and imaging to the development of therapeutics and biomaterials. rsc.orgrsc.org For their pioneering work in developing click chemistry and bioorthogonal chemistry, Bertozzi, Meldal, and Sharpless were jointly awarded the Nobel Prize in Chemistry in 2022. wikipedia.orgchemistryworld.com

Physicochemical Properties of TCO-PEG4-Succinimidyl Ester

| Property | Value |

| Molecular Formula | C₂₄H₃₈N₂O₁₀ sigmaaldrich.com |

| Molecular Weight | 514.57 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

| Solubility | Soluble in DMSO, DCM, DMF; Partially water-soluble broadpharm.com |

Research Findings: Applications of TCO-PEG4-Succinimidyl Ester

| Application Area | Description | Research Example |

| Antibody Conjugation | Labeling antibodies with TCO for subsequent reaction with tetrazine-modified molecules. The PEG spacer helps maintain antibody activity. biocompare.com | Used for bioconjugation of antibodies containing primary amines. biocompare.com |

| PROTAC Synthesis | Employed as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comchemicalbook.com | TCO-PEG4-NHS ester is a linker used in creating PROTACs that degrade target proteins. invivochem.com |

| Pretargeted Imaging | A TCO-bearing antibody is administered, followed by a smaller, fast-clearing tetrazine-labeled imaging agent (e.g., with ¹⁸F for PET scans). nih.gov | An anti-CA19.9 antibody (5B1) was modified with TCO and used for pretargeted PET imaging of pancreatic cancer xenografts using an ¹⁸F-labeled tetrazine. nih.gov |

| Polymeric Nanostructures | Used to conjugate antibodies to polymer scaffolds for targeted drug delivery or protein degradation. researchgate.net | Cetuximab (Ctx) antibody was modified with TCO-PEG4-NHS ester and then conjugated to a tetrazine-functionalized polymer to create Polymeric Lysosome-Targeting Chimeras (PolyTACs). researchgate.net |

| Oligonucleotide Labeling | Modification of amine-functionalized oligonucleotides with a TCO group for use in click chemistry applications. biosyn.com | TCO-PEG4 can be conjugated to oligonucleotides with a primary amine for click chemistry applications. biosyn.com |

Properties

CAS No. |

1613439-69-2; 1621096-79-4 |

|---|---|

Molecular Formula |

C24H38N2O10 |

Molecular Weight |

514.572 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+ |

InChI Key |

ZKPMRASGLDBKPF-OWOJBTEDSA-N |

SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

solubility |

not available |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Tco Peg4 Succinimidyl Ester

Synthetic Pathways for TCO-PEG4-Succinimidyl Ester

The synthesis of TCO-PEG4-succinimidyl ester is a multi-step process that involves the strategic assembly of its three key components. A common synthetic route begins with commercially available starting materials. nih.gov One such pathway involves the coupling of a tetraethylene glycol derivative, which has been mono-protected, with a TCO-containing carboxylic acid. The remaining terminal hydroxyl group of the PEG spacer is then oxidized to a carboxylic acid. This carboxylic acid is subsequently activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the final TCO-PEG4-NHS ester. smolecule.comwikipedia.org

Another approach involves reacting an amine-terminated PEG4 with a TCO-NHS ester, followed by the removal of a protecting group from the other end of the PEG chain to reveal a functional group that can then be converted to the NHS ester. nih.gov The synthesis can be designed to produce specific isomers of the trans-cyclooctene (B1233481), such as the axial isomer, which can influence its reactivity. lumiprobe.com

A generalized synthetic scheme is as follows:

Preparation of a PEG4 derivative: Starting with tetraethylene glycol, one hydroxyl group is protected, leaving the other available for reaction.

Attachment of the TCO moiety: The free hydroxyl group of the PEG4 derivative is reacted with a TCO-containing molecule that has a reactive group, such as a carboxylic acid.

Deprotection and functionalization: The protecting group on the other end of the PEG4 spacer is removed, and the resulting hydroxyl group is oxidized to a carboxylic acid.

Formation of the NHS ester: The terminal carboxylic acid is reacted with N-hydroxysuccinimide to yield the final TCO-PEG4-succinimidyl ester. smolecule.com

Functional Group Reactivity: N-Hydroxysuccinimide (NHS) Ester Amidation Reactions

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily undergoes amidation reactions with primary and secondary amines. lumiprobe.comglenresearch.com This reactivity is the cornerstone of its utility in bioconjugation, allowing for the covalent attachment of the TCO-PEG4 moiety to a wide range of biomolecules. pubcompare.ai

For NHS esters with poor water solubility, a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.comthermofisher.com

Amine Coupling to Proteins and Peptides

Proteins and peptides are rich in primary amines, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus, making them ideal targets for NHS ester chemistry. lumiprobe.comresearchgate.netnih.gov The reaction of TCO-PEG4-NHS ester with a protein or peptide results in the covalent attachment of the TCO-PEG4 linker to these amine-containing sites. neb.combiocompare.com

The pH of the reaction can influence the site of modification. At higher pH values (around 8.5), the more abundant lysine ε-amino groups are preferentially modified. researchgate.net At a slightly lower pH, it is possible to achieve more specific labeling of the N-terminal α-amino group, as it generally has a lower pKa than the lysine side chain. researchgate.net However, complete selectivity is often difficult to achieve.

The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the protein or peptide. lumiprobe.com While a molar excess of the NHS ester is often used to ensure efficient labeling, excessive modification can potentially lead to protein aggregation or loss of function. neb.comacs.org

Amine Coupling to Other Amine-Containing Biomolecules and Surfaces

The utility of TCO-PEG4-NHS ester extends beyond proteins and peptides to other biomolecules and materials that possess primary amines. This includes amino-modified oligonucleotides, amino-containing sugars, and surfaces functionalized with amine groups. lumiprobe.cominterchim.frrsc.org

For example, synthetic oligonucleotides can be synthesized with an amino modifier at the 5' or 3' end, or even internally, which can then be reacted with TCO-PEG4-NHS ester to introduce the TCO moiety for subsequent click chemistry reactions. glenresearch.comgenelink.com Similarly, surfaces such as glass slides, magnetic beads, or gold films can be chemically modified to present amine groups. nih.govyoutube.com These amine-functionalized surfaces can then be treated with TCO-PEG4-NHS ester to create a surface that is ready for the immobilization of tetrazine-containing molecules. nih.gov This surface modification is a common strategy in the development of biosensors and other diagnostic platforms. nih.govnih.gov

Trans-Cyclooctene (TCO) Moiety for iEDDA Cycloaddition

The trans-cyclooctene (TCO) moiety is the "click" chemistry component of the TCO-PEG4-NHS ester. medchemexpress.com It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a 1,2,4,5-tetrazine. iris-biotech.denih.goviris-biotech.de This reaction is exceptionally fast and highly specific, proceeding rapidly at room temperature in aqueous environments without the need for a copper catalyst, which can be toxic to cells. iris-biotech.detcichemicals.combroadpharm.com

The high strain of the trans double bond within the eight-membered ring of the TCO makes it a highly reactive dienophile. tcichemicals.com The iEDDA reaction between TCO and a tetrazine forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas, driving the reaction to completion. iris-biotech.debroadpharm.com The reaction kinetics are among the fastest of all bioorthogonal reactions, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. broadpharm.com This rapid rate allows for efficient conjugation even at low concentrations of reactants, which is particularly advantageous for in vivo applications. nih.govrsc.org

The reactivity of the TCO can be influenced by its isomeric form (axial vs. equatorial) and the substituents on the tetrazine ring. nih.govtcichemicals.com For instance, certain tetrazine derivatives have been shown to react with TCO with even faster kinetics. iris-biotech.denih.gov

PEG4 Spacer: Design Considerations and Impact on Bioconjugation Efficiency

Enhancing Water Solubility and Reducing Aggregation

One of the primary roles of the PEG4 spacer is to enhance the water solubility of the TCO-PEG4-NHS ester and the subsequent bioconjugate. rsc.orgaxispharm.comnih.govfrontiersin.orgmedchemexpress.com The ethylene (B1197577) oxide repeats of the PEG chain are hydrophilic and can form hydrogen bonds with water molecules, which helps to solubilize hydrophobic molecules to which they are attached. chempep.comfrontiersin.org This is particularly important when working with proteins or other biomolecules that may have a tendency to aggregate upon modification with hydrophobic linkers. rsc.orgcreativepegworks.com

Interactive Table: Properties of TCO-PEG4-Succinimidyl Ester Components

| Component | Key Function | Chemical Reactivity | Impact on Bioconjugation |

| TCO (trans-cyclooctene) | Bioorthogonal handle | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. iris-biotech.denih.goviris-biotech.de | Enables highly specific and rapid, catalyst-free ligation. tcichemicals.combroadpharm.com |

| PEG4 (tetraethylene glycol) | Spacer | Generally inert, provides flexibility. | Enhances water solubility, reduces aggregation, and provides spatial separation between conjugated molecules. rsc.orgaxispharm.comnih.govfrontiersin.orgmedchemexpress.com |

| NHS (N-hydroxysuccinimide) Ester | Amine-reactive group | Nucleophilic acyl substitution with primary and secondary amines. lumiprobe.comglenresearch.com | Allows for covalent attachment to proteins, peptides, and other amine-containing molecules. neb.combiocompare.com |

Minimizing Steric Hindrance and Increasing Flexibility

In the field of bioconjugation, the spatial arrangement and accessibility of reactive groups are critical for the success of a ligation reaction. The design of linker molecules, such as TCO-PEG4-succinimidyl ester, plays a pivotal role in mediating the conjugation between two entities, often a small molecule and a large biomolecule like a protein or antibody. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetraethylene glycol (PEG4) chain, is a key strategy to mitigate steric hindrance and enhance the flexibility of the conjugate.

The PEG4 linker serves as a flexible, hydrophilic spacer that physically separates the trans-cyclooctene (TCO) moiety from the molecule to which the succinimidyl ester has reacted. nih.govnih.govchromatographyonline.com This separation is crucial, especially when conjugating bulky biomolecules. Without an adequate spacer, the large size of a protein or antibody could sterically block the TCO group, preventing its efficient reaction with a tetrazine partner in subsequent inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. mdpi.com The flexible nature of the ethylene glycol units allows the TCO group to have greater rotational freedom and mobility, optimizing its orientation for the click reaction. nih.govlcms.cz

Research has shown that the length of the PEG linker is a tunable parameter that can be optimized for specific applications. covalx.com While longer PEG chains can provide greater separation and solubility, shorter linkers like PEG4 are often sufficient to overcome steric constraints without introducing excessive hydrodynamic radius to the conjugate. covalx.comsciex.com Studies on antibody-drug conjugates (ADCs) have demonstrated that linker architecture can significantly influence the accessibility of the payload or reactive handle. nih.gov For instance, research has shown that incorporating a PEG spacer can dramatically increase the number of functional, reactive TCOs on an antibody surface compared to direct conjugation, which can lead to the TCOs being "masked" by hydrophobic interactions with the antibody. nih.gov The hydrophilic nature of the PEG4 chain helps to extend the TCO group away from the potentially hydrophobic surface of the protein and into the aqueous environment, further increasing its accessibility and reactivity. nih.govnih.govresearchgate.net This improved accessibility can lead to higher yields and faster kinetics in the TCO-tetrazine ligation step. nih.gov

Characterization Techniques for TCO-PEG4-Succinimidyl Ester Conjugates

The successful conjugation of TCO-PEG4-succinimidyl ester to a biomolecule and the subsequent ligation with a tetrazine-modified partner results in a complex product that requires thorough characterization. A suite of analytical techniques is employed to confirm the covalent attachment, determine the degree of labeling, assess purity, and ensure that the biological function of the biomolecule is retained. nih.govmdpi.com

The characterization of these conjugates, which are often antibody-drug conjugates (ADCs) or other labeled proteins, is challenging due to the inherent heterogeneity of the products. nih.govwalshmedicalmedia.com This heterogeneity can arise from a variable number of linkers attached to the protein and the presence of unconjugated starting materials or aggregates.

Key characterization techniques and their applications are summarized in the table below.

| Technique Category | Specific Method | Purpose and Research Findings |

| Mass Spectrometry (MS) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) | Used for determining the average molecular weight of the conjugate, which confirms the addition of the TCO-PEG4 linker. nih.govcovalx.com It is effective for analyzing the degree of PEGylation and can be used to determine the number of TCO groups per antibody. nih.gov |

| Electrospray Ionization (ESI-MS) | Often coupled with liquid chromatography (LC-MS), ESI-MS provides accurate mass measurements of the intact conjugate and its subunits (e.g., light and heavy chains of an antibody). sciex.comwalshmedicalmedia.com This helps to confirm conjugation, identify the site of modification through peptide mapping, and quantify the distribution of species with different numbers of attached linkers (drug-to-antibody ratio, DAR). chromatographyonline.com | |

| Chromatography | Size-Exclusion Chromatography (SEC) | A fundamental technique used to separate and quantify high molecular weight species like aggregates from the desired monomeric conjugate. lcms.czresearchgate.netacs.org It is a critical quality control step to ensure product purity. |

| Reversed-Phase Liquid Chromatography (RPLC) | RPLC, often coupled with MS, is used to separate different conjugate species based on hydrophobicity. It can resolve molecules with different numbers of attached TCO-PEG4 linkers, especially after reduction of the antibody into its light and heavy chains. chromatographyonline.comresearchgate.net | |

| Hydrophobic Interaction Chromatography (HIC) | HIC is a non-denaturing chromatographic technique that separates variants based on hydrophobicity. It is particularly useful for analyzing the distribution of drug-linker species on intact antibodies, providing a profile of the drug-to-antibody ratio (DAR). lcms.czresearchgate.net | |

| Multi-Dimensional Liquid Chromatography (2D/4D-LC) | Advanced methods like 2D-LC (e.g., SEC-HIC) or 4D-LC (e.g., SEC-reduction-digestion-RPLC) provide enhanced resolution for complex mixtures, allowing for more detailed characterization of variants, aggregates, and conjugation sites. lcms.czacs.org | |

| Spectroscopy | UV-Visible (UV-Vis) Spectroscopy | Can be used to monitor the conjugation reaction by measuring changes in the absorbance spectrum over time. nih.govmsu.edu The concentration of the protein and the degree of labeling can often be calculated from the absorbance at specific wavelengths characteristic of the protein and the attached molecule. libretexts.orgazooptics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the chemical structure of the TCO-PEG4-succinimidyl ester linker itself and can be used to characterize the final conjugate. acs.orgresearchgate.netresearchgate.net While powerful, its application for large protein conjugates can be complex due to signal broadening, but it can provide detailed structural information and confirm the integrity of the PEG linker after conjugation. nih.govnih.gov | |

| Electrophoresis | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Provides a visual assessment of the purity and apparent molecular weight of the conjugate. A shift in the band position compared to the unconjugated protein indicates successful conjugation. snmjournals.org |

| Capillary Electrophoresis (CE) | Techniques like Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF) are high-resolution methods used to analyze charge variants of the conjugate, which can arise from the modification of charged residues like lysine. nih.gov | |

| Functional Assays | Enzyme-Linked Immunosorbent Assay (ELISA) | Used to assess whether the modification of an antibody with TCO-PEG4-succinimidyl ester has affected its binding affinity to its target antigen. mdpi.comsnmjournals.org This is crucial to ensure the biological activity of the antibody is preserved. |

| Surface Plasmon Resonance (SPR) | Provides quantitative data on the binding kinetics (association and dissociation rates) of the conjugated antibody to its target, offering a more detailed assessment of functional integrity than ELISA. nih.gov | |

| Autoradiography | For conjugates involving radiolabeled components (e.g., a radiolabeled tetrazine), autoradiography is used to visualize the binding and distribution of the conjugate in tissue sections, confirming target specificity in a biological context. snmjournals.orgnih.gov |

Reaction Kinetics and Bioorthogonal Performance of Tco Peg4 Succinimidyl Ester

Ultrafast Reaction Kinetics of TCO-Tetrazine Ligation

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine is renowned for its exceptionally rapid reaction rate. interchim.frconju-probe.com This bioorthogonal ligation is considered the fastest currently available, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹. interchim.frmedchemexpress.comwindows.net This unparalleled speed allows for the efficient conjugation of biomolecules even at very low concentrations, which is a significant advantage in biological systems where target molecules may be scarce. interchim.frwindows.netgenelink.com The reaction proceeds quickly under mild, physiological conditions, often reaching completion within 30 to 60 minutes at low micromolar concentrations. interchim.frwindows.net This rapid covalent bond formation results in a stable dihydropyridazine (B8628806) linkage. interchim.frconju-probe.comgenelink.com The combination of extreme speed and selectivity makes the TCO-tetrazine reaction a powerful tool for applications requiring swift and efficient labeling, such as in vivo imaging and the formation of protein-protein conjugates. interchim.frsigmaaldrich.comwindows.net

Chemoselectivity in Complex Biological Environments

A defining characteristic of the TCO-tetrazine ligation is its remarkable chemoselectivity. interchim.frwindows.net This bioorthogonal reaction proceeds with high specificity between the TCO and tetrazine moieties, without cross-reacting with the vast array of other functional groups present in complex biological milieu. interchim.frconju-probe.comgenelink.com This means the reaction does not interfere with native biological processes or react with cellular components like amino acids, nucleic acids, or carbohydrates. conju-probe.comgenelink.com This high degree of selectivity ensures that the conjugation occurs only between the intended reaction partners, which is crucial for specific labeling in cellular lysates, living cells, and even whole organisms. conju-probe.comwindows.netgenelink.com The reaction's ability to form covalent bonds efficiently within richly functionalized biological systems underscores its utility for applications like targeted drug delivery and molecular imaging. conju-probe.comgenelink.com

Catalyst-Free Nature and Biocompatibility

The TCO-tetrazine IEDDA reaction is a prime example of catalyst-free "click chemistry". sigmaaldrich.comscientificlabs.co.uk Unlike other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this ligation does not require any accessory reagents like cytotoxic heavy metal catalysts (e.g., copper) or reducing agents (e.g., DTT). interchim.frsigmaaldrich.comconju-probe.com The reaction is driven by the inherent ring strain of the trans-cyclooctene (B1233481), which promotes a rapid cycloaddition with the electron-deficient tetrazine. sigmaaldrich.comscientificlabs.co.uk The absence of a catalyst enhances the biocompatibility of the reaction, as it avoids the cellular toxicity associated with copper ions. conju-probe.com This catalyst-free and highly biocompatible nature allows the TCO-tetrazine ligation to be employed directly within living systems for various applications, including live-cell imaging and in vivo pretargeting, without perturbing the biological environment. interchim.frsigmaaldrich.comconju-probe.com

Stability of TCO Moiety in Aqueous Media and Biological Systems

The stability of the TCO-PEG4-NHS ester and its subsequent biomolecular conjugates is a critical factor for its practical application. The TCO functional group demonstrates good stability in aqueous buffers, with reports indicating it can maintain over 90% reactivity after a month of storage at 4°C and pH 7.5. windows.net The PEG4 spacer incorporated into the molecule enhances its solubility in aqueous solutions. lumiprobe.com However, the TCO moiety is susceptible to isomerization into its thermodynamically more stable, but non-reactive, cis-cyclooctene (CCO) form. broadpharm.com This process can be accelerated in the presence of thiols. acs.org While attaching TCO via a linker can increase its deactivation half-life in circulation to several days, its inherent tendency to degrade under certain physiological conditions or during long-term storage is a noteworthy consideration. broadpharm.comacs.orgresearchgate.net For this reason, long-term storage of TCO-containing compounds is generally not recommended. broadpharm.com

Factors Influencing Conjugation Efficiency and Reactivity

The stoichiometry of the reactants is crucial in both steps of the two-step conjugation process.

NHS Ester Labeling: When modifying a primary amine-containing biomolecule (like a protein) with TCO-PEG4-NHS ester, a molar excess of the ester is typically used to ensure efficient labeling. The optimal ratio can vary depending on the protein, but a 20-fold molar excess of the NHS ester reagent over the protein is a common starting point. windows.net For some antibodies, ratios from 3:1 to 15:1 (ester:antibody) have been explored to achieve desired levels of modification. furthlab.xyz Research has shown that varying the TCO-to-antibody ratio (from 6:1 to 27:1) significantly impacts the modified antibody's properties and subsequent in vivo performance. acs.org

TCO-Tetrazine Ligation: In the subsequent click reaction, a slight molar excess of one reactant over the other is often recommended to drive the reaction to completion. For instance, adding a 1.05 to 1.5-fold molar excess of a tetrazine-containing molecule to a TCO-modified protein is a typical recommendation. interchim.fr

The table below summarizes recommended molar ratios for the conjugation process.

| Reaction Step | Reactants | Recommended Molar Excess | Reference |

| Protein Labeling | TCO-PEG4-NHS Ester : Protein | 15:1 to 20:1 | windows.netfurthlab.xyz |

| Protein Labeling | Azido-PEG4-NHS Ester : IgG | 20:1 | |

| Protein-Protein Ligation | Tetrazine-Protein : TCO-Protein | 1.05:1 to 5:1 | interchim.frwindows.net |

This table presents example molar ratios from research literature; optimal ratios may vary based on specific biomolecules and reaction conditions.

The three-dimensional structure and chemical properties of the target biomolecule significantly affect conjugation efficiency. The TCO moiety is inherently hydrophobic, which can lead to it being sequestered or "masked" within the hydrophobic core of a protein after conjugation. researchgate.netnih.govnih.gov This sequestration reduces the accessibility of the TCO group to its tetrazine reaction partner, thereby lowering the functional yield of the subsequent ligation step. researchgate.netnih.gov

Research has shown that this masking effect, rather than steric hindrance or isomerization, is a primary reason for observing lower-than-expected reactivity of antibody-TCO conjugates. nih.gov For example, one study found that only 10% of TCO groups attached directly to an antibody were functional, whereas those introduced via PEG linkers were fully functional. researchgate.netnih.gov

The inclusion of a hydrophilic PEG4 spacer in the TCO-PEG4-NHS ester is a key design feature to counteract this issue. broadpharm.comsigmaaldrich.com The PEG linker serves two main purposes:

Increases Hydrophilicity: It improves the water solubility of the linker and the resulting conjugate, reducing the tendency of the TCO group to hide within hydrophobic pockets of the protein. broadpharm.comsigmaaldrich.com

Provides a Flexible Spacer: The spacer arm extends the TCO group away from the surface of the biomolecule, which minimizes steric hindrance and increases its accessibility for reaction with a tetrazine. lumiprobe.cominterchim.fr

Role of PEG Length and Architecture on Reactivity

Influence on Solubility and Accessibility

A primary role of the PEG linker is to improve the hydrophilicity of the otherwise lipophilic TCO moiety. snmjournals.orgresearchgate.net This increased water solubility is essential for reactions in aqueous biological media and helps prevent the aggregation of labeled proteins. iris-biotech.deinterchim.fr Furthermore, the PEG spacer physically distances the reactive TCO group from the surface of the biomolecule to which it is attached. This separation can prevent the TCO group from being sequestered in hydrophobic pockets of the protein, thereby maintaining its accessibility for the bioorthogonal reaction with a tetrazine partner. escholarship.org

Research has demonstrated the tangible benefits of incorporating a PEG spacer. In one study comparing a TCO-NHS ester with and without a PEG4 linker for modifying the antibody Herceptin, the introduction of the PEG4 chain led to a more than four-fold increase in TCO reactivity. escholarship.org The percentage of active TCO moieties on the antibody rose dramatically from 10.95% for the linker-less version to 46.65% for the TCO-PEG4 conjugate, confirming that the hydrophilic spacer significantly improves the availability of the TCO group for subsequent reactions. escholarship.org

Table 1: Impact of PEG4 Linker on TCO-Conjugated Antibody Reactivity

| Linker | Functional Modification (% Active TCO) | Reference |

|---|---|---|

| NHS-TCO (No PEG) | 10.95% | escholarship.org |

| NHS-PEG4-TCO | 46.65% | escholarship.org |

Complex Effects on Grafting and In Vivo Performance

While the inclusion of a PEG linker is generally beneficial, the relationship between its length and the ultimate reactive output can be complex. Studies have shown that increasing PEG length can lead to a higher number of TCO groups being successfully grafted onto a monoclonal antibody (mAb). researchgate.net For instance, when modifying Ts29.2 and 35A7 mAbs with 10 equivalents of TCO-NHS esters, the use of PEG4 and PEG12 linkers resulted in a higher number of TCO moieties per antibody compared to a non-PEGylated TCO linker (PEG0). researchgate.net

Table 2: Effect of PEG Linker Length on TCO Grafting Efficiency on Monoclonal Antibodies

| Linker | Antibody | Mean Number of TCOs Grafted per mAb | Reference |

|---|---|---|---|

| PEG0-TCO (1) | Ts29.2 | 3.3 | researchgate.net |

| PEG4-TCO (2) | 4.2 | ||

| PEG12-TCO (3) | 4.6 | ||

| PEG0-TCO (1) | 35A7 | 3.5 | researchgate.net |

| PEG4-TCO (2) | 4.5 | ||

| PEG12-TCO (3) | 5.5 |

However, a higher grafting density does not always correlate with superior reactivity in a biological setting. The same study observed that in vivo pretargeting experiments resulted in a fluorescent signal that was two times lower for the PEGylated mAbs (mAbs-2 with PEG4 and mAbs-3 with PEG12) compared to the non-PEGylated version (mAbs-1). researchgate.net This suggests that while PEG linkers can improve accessibility for the initial grafting process, they might negatively impact the reactivity of the grafted TCOs. researchgate.net One proposed explanation for this observation is that longer PEG linkers could increase the rate of isomerization of the highly reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) isomer, thereby reducing the number of functional groups available for the Diels-Alder reaction. researchgate.net

Ultimately, the use of a PEG4 linker, as in TCO-PEG4-succinimidyl ester, often provides a sufficient balance, counteracting the lipophilicity of the TCO group and improving its bio-distribution without the potential downsides of significantly longer chains. snmjournals.org The selection of an optimal PEG architecture is therefore context-dependent, requiring careful consideration of the specific biomolecule, the reaction environment, and the desired application.

Advanced Applications in Bioconjugation and Molecular Engineering

Protein and Peptide Bioconjugation via TCO-PEG4-Succinimidyl Ester

TCO-PEG4-succinimidyl ester is widely used for the bioconjugation of proteins and peptides. netascientific.com The process begins with the reaction of the NHS ester end of the linker with primary amine groups, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. interchim.frprecisepeg.com This reaction is typically carried out in an amine-free buffer at a pH between 7 and 9. interchim.frprecisepeg.com Once the protein is labeled with the TCO group, it can then be conjugated to a molecule containing a tetrazine moiety through an inverse-electron-demand Diels-Alder (IEDDA) reaction. bioscience.co.ukimmunomart.com This "click" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. interchim.frnih.gov

The hydrophilic PEG4 spacer in the linker improves the solubility of the resulting conjugate and reduces the likelihood of aggregation. broadpharm.commedkoo.com This property is particularly beneficial when working with proteins that are prone to precipitation. The flexibility and length of the PEG spacer also help to overcome potential steric hindrance, ensuring that the TCO group is accessible for reaction with its tetrazine partner. interchim.fr This methodology has been successfully applied to create various protein-based constructs, including protein-protein conjugates and protein-small molecule conjugates. interchim.frnetascientific.com

TCO-PEG4-succinimidyl ester is primarily used for non-site-specific conjugation to proteins. The NHS ester group reacts with available primary amines, most commonly found on the side chains of lysine residues and the N-terminus of the polypeptide chain. precisepeg.com Since proteins typically have multiple lysine residues on their surface, this method results in a heterogeneous mixture of conjugates with the TCO linker attached at various positions and in varying numbers. researchgate.net While this approach is straightforward and widely used, the lack of control over the conjugation site can sometimes lead to a loss of protein function if the modification occurs within or near an active site or binding domain. escholarship.org

Site-specific conjugation, in contrast, offers precise control over the location of the modification, ensuring homogeneity of the final product and preserving protein activity. While TCO-PEG4-NHS ester is not inherently a site-specific reagent, it can be used in conjunction with strategies that limit the availability of reactive amines to a single, desired location on the protein. More advanced methods for achieving site-selective protein functionalization often involve genetic code expansion to incorporate unnatural amino acids with unique reactive handles, or the use of enzymes that catalyze the attachment of labels to specific sequences. acs.org The tetrazine-TCO ligation itself is a highly specific bioorthogonal reaction, and when paired with a site-specifically introduced TCO or tetrazine group, it enables the precise construction of well-defined protein conjugates. rsc.orgacs.org

| Feature | Non-Site-Specific Conjugation (using TCO-PEG4-NHS ester) | Site-Specific Conjugation |

|---|---|---|

| Reaction Target | Primary amines (e.g., lysine residues, N-terminus) precisepeg.com | Specifically introduced reactive groups (e.g., unnatural amino acids, enzyme-recognized tags) acs.org |

| Homogeneity of Product | Heterogeneous mixture of conjugates researchgate.net | Homogeneous, well-defined product acs.org |

| Control over Conjugation Site | Low escholarship.org | High acs.org |

| Potential Impact on Protein Function | Risk of inactivation if modification occurs at critical sites escholarship.org | Minimized risk to protein function |

| Complexity | Relatively simple and straightforward precisepeg.com | Often requires genetic engineering or enzymatic methods acs.org |

TCO-PEG4-succinimidyl ester is a valuable tool for the modification of antibodies and their fragments, such as single-domain antibodies (sdAbs) and monoclonal antibodies (mAbs). lunanano.cabroadpharm.combiocompare.com The NHS ester of the linker reacts with primary amines on the antibody, typically on lysine residues, to introduce the TCO moiety. mdpi.com This TCO-functionalized antibody can then be used in pretargeting strategies for applications like positron emission tomography (PET) imaging. snmjournals.org In this approach, the TCO-modified antibody is administered first, allowing it to accumulate at the target site. Subsequently, a smaller, radiolabeled tetrazine molecule is introduced, which rapidly "clicks" onto the TCO-antibody conjugate in vivo. snmjournals.orgacs.org This method allows for the use of short-lived radioisotopes and can improve image contrast. snmjournals.org

The PEG4 spacer plays a crucial role in antibody conjugation by increasing the water solubility of the conjugate and minimizing hydrophobic interactions that could lead to aggregation or loss of function. axispharm.com Studies have shown that the inclusion of a PEG spacer can significantly improve the reactivity of the TCO group compared to linkers without a spacer. nih.gov For example, research on anti-HER2 sdAbs demonstrated that derivatization with TCO-PEG4-NHS ester resulted in the successful modification of the antibody fragments, which could then be labeled with a radiolabeled tetrazine for imaging purposes. nih.govnih.gov The number of TCO groups attached per antibody can be controlled to some extent by adjusting the molar ratio of the TCO-PEG4-NHS ester to the antibody during the reaction. snmjournals.orgacs.org

The formation of protein-DNA conjugates is another application facilitated by the reactivity of TCO-PEG4-succinimidyl ester. This process typically involves a two-step approach where one biomolecule (either the protein or the DNA) is modified with the TCO group, and the other is functionalized with a tetrazine. The subsequent inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties results in a stable, covalent linkage.

To create a TCO-modified protein, TCO-PEG4-succinimidyl ester can be reacted with the protein's primary amines, as previously described. researchgate.net The DNA component would then need to be synthesized with a tetrazine group. The highly selective and efficient nature of the TCO-tetrazine ligation allows for the clean formation of the protein-DNA conjugate in aqueous buffers and under mild reaction conditions. This methodology is valuable for the development of novel research tools, diagnostics, and therapeutic agents.

Conjugation to Antibodies and Antibody Fragments (e.g., sdAbs, mAbs)

Nanoparticle Functionalization and Surface Modification

TCO-PEG4-succinimidyl ester is also employed in the functionalization and surface modification of nanoparticles, enabling their use in a wide range of biomedical applications. netascientific.com The bifunctional nature of the linker allows for the attachment of the TCO group to surfaces that have been pre-functionalized with primary amines. interchim.fr Once the nanoparticles are decorated with TCO moieties, they can be further conjugated to tetrazine-modified biomolecules, such as proteins, antibodies, or therapeutic agents, through the highly efficient TCO-tetrazine click reaction. nih.govmdpi.com This modular approach provides a versatile platform for creating custom-designed nanoparticles for targeted drug delivery, diagnostics, and imaging. netascientific.com The inclusion of the PEG4 spacer helps to improve the colloidal stability of the functionalized nanoparticles and reduces non-specific interactions. interchim.fr

TCO-PEG4-succinimidyl ester can be used to functionalize the surface of gold nanoparticles (AuNPs) for various biological applications. One strategy involves first modifying a protein, such as bovine serum albumin (BSA), with the TCO-PEG4-NHS ester. researchgate.net The NHS ester reacts with the lysine residues on the BSA, attaching the TCO-PEG4 linker. This TCO-functionalized BSA can then be used to coat AuNPs. The resulting TCO-decorated AuNPs serve as a scaffold for the subsequent attachment of tetrazine-modified molecules via the IEDDA reaction. researchgate.net This method allows for the creation of multifunctional nanoparticles with precisely controlled surface chemistry, which can be used, for instance, to template protein crystallization or for targeted delivery applications. researchgate.net

Extracellular Vesicle Labeling

The unique reactivity of TCO-PEG4-succinimidyl ester is leveraged for the sensitive and specific labeling of extracellular vesicles (EVs). Researchers utilize the NHS ester end of the molecule to conjugate it to antibodies that target specific surface proteins on EVs. lww.comutwente.nl This process creates a "TCO-activated" antibody.

This modified antibody can then be used to label EV subpopulations for detection and isolation. The TCO group on the antibody readily reacts with a tetrazine (Tz) partner in a bioorthogonal click chemistry reaction. researchgate.net This TCO-Tz ligation is noted for its rapid kinetics and high selectivity, allowing for efficient labeling in complex biological samples. researchgate.net For instance, this method has been used to attach DNA barcodes to EV-bound antibodies for multiplexed protein analysis in single EVs. researchgate.net

In one application, antibodies targeting hepatocellular carcinoma (HCC) markers like ASGPR1, GPC3, and EpCAM were conjugated with TCO-PEG4-NHS ester. lww.com These TCO-labeled antibodies were then used to capture specific EV subpopulations from plasma onto methyltetrazine-modified beads for subsequent analysis. lww.comnih.gov This click chemistry-mediated approach enhances the efficiency and specificity of EV capture and enrichment, facilitating the development of EV-based assays for disease detection. nih.gov

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent an emerging therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest. medchemexpress.comchemsrc.com A PROTAC molecule is heterobifunctional, consisting of two distinct ligands connected by a chemical linker. medchemexpress.comtargetmol.com One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. invivochem.com

TCO-PEG4-succinimidyl ester serves as a versatile, PEG-based linker for the synthesis of PROTACs. medchemexpress.comimmunomart.combio-connect.nl In PROTAC construction, the NHS ester function allows for covalent attachment to a ligand for either the target protein or the E3 ligase, provided the ligand has an available primary amine. The TCO group provides a reactive handle for a click chemistry reaction with a tetrazine-modified second ligand, completing the assembly of the bifunctional PROTAC molecule. medchemexpress.commedchemexpress.com This modular approach allows for the efficient connection of the two critical ligand components. targetmol.comtargetmol.com

The linker component is a critical determinant of a PROTAC's efficacy, as it bridges the target protein and the E3 ligase. Minor modifications to the linker's length, rigidity, and composition can significantly affect the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby impacting degradation efficiency. precisepeg.com

The TCO-PEG4-succinimidyl ester provides a linker with specific, beneficial properties. The PEG4 spacer is hydrophilic, which can increase the water solubility of the final PROTAC molecule. medchemexpress.combroadpharm.com Furthermore, the PEG spacer introduces flexibility and maintains a defined distance between the two ends of the PROTAC, which is crucial for optimizing the spatial orientation of the bound proteins to facilitate ubiquitination. precisepeg.combroadpharm.com The ability to precisely control the linker's properties is essential for developing successful PROTACs. precisepeg.com

TCO-PEG4-Succinimidyl Ester as a PROTAC Linker

Engineering of Targeted Therapeutic Delivery Systems (Non-Clinical Focus)

Beyond PROTACs, TCO-PEG4-succinimidyl ester is a key reagent in engineering complex, targeted delivery systems for therapeutics and diagnostic agents. Its dual-reactive nature enables the precise conjugation of various molecular components, such as antibodies and payloads. immunomart.combroadpharm.com

TCO-PEG4-succinimidyl ester is utilized as a cleavable linker in the synthesis of ADCs. invivochem.comimmunomart.comtargetmol.commedchemexpress.com The NHS ester group is used to attach the linker to the antibody via lysine residues. broadpharm.com The TCO group can then be used to conjugate a tetrazine-modified drug payload through a rapid bioorthogonal reaction. immunomart.com This modular strategy facilitates the construction of ADCs. The PEG4 component can help to improve the solubility and pharmacokinetic properties of the resulting conjugate. This linker technology has also been explored in the development of Antibody-Oligonucleotide Conjugates (AOCs), a related class of therapeutics that uses antibodies to deliver therapeutic oligonucleotides. broadpharm.com

The bioorthogonal reaction between TCO and tetrazine is exceptionally fast and specific, making it ideal for in vivo imaging applications where low concentrations and complex biological environments are standard. sigmaaldrich.comsigmaaldrich.comgenelink.com TCO-PEG4-succinimidyl ester is used to attach the TCO moiety to targeting molecules like antibodies or single-domain antibody fragments (sdAbs). broadpharm.comresearchgate.net

These TCO-functionalized targeting agents can be administered first, allowing them to accumulate at the target site. Subsequently, a tetrazine-labeled imaging agent (e.g., a PET or SPECT radionuclide) is administered. genelink.com The tetrazine rapidly "clicks" with the TCO-labeled antibody at the target location, resulting in a high-contrast image. researchgate.net This pretargeting strategy minimizes the systemic exposure to the imaging agent. For example, researchers have used TCO-PEG4-NHS ester to modify an anti-HER2 single-domain antibody, which was then labeled with an 18F-containing tetrazine moiety for PET imaging. researchgate.net

Research Applications of TCO-PEG4-Succinimidyl Ester

| Application Area | Key Role of TCO-PEG4-Succinimidyl Ester | Research Findings | Citations |

| Extracellular Vesicle (EV) Labeling | Covalently links antibodies to EV surface proteins for detection and isolation. | Enables rapid, specific, and efficient capture of EV subpopulations from biological samples like plasma using TCO-tetrazine click chemistry. | lww.comresearchgate.netnih.gov |

| PROTAC Synthesis | Acts as a heterobifunctional linker connecting a target protein ligand to an E3 ligase ligand. | The PEG4 spacer enhances solubility and provides optimal length and flexibility for the formation of the ternary complex required for protein degradation. | medchemexpress.comprecisepeg.combroadpharm.com |

| Antibody-Drug Conjugate (ADC) Development | Serves as a cleavable linker to conjugate cytotoxic payloads to monoclonal antibodies. | The TCO-tetrazine ligation provides a modular and efficient method for ADC construction. The PEG spacer can improve the ADC's properties. | invivochem.comimmunomart.comtargetmol.combroadpharm.com |

| Targeted Imaging | Functionalizes targeting vectors (e.g., antibodies) for pretargeted imaging strategies. | Enables high-contrast imaging by allowing a TCO-labeled antibody to first localize to a target, followed by rapid "clicking" with a tetrazine-labeled imaging agent. | genelink.comresearchgate.net |

Dual Bioorthogonal Approaches in Pretargeting

The specificity and efficiency of pretargeting strategies can be significantly enhanced by employing dual bioorthogonal approaches. These advanced methods utilize more than one bioorthogonal reaction, either sequentially or simultaneously, to achieve highly specific delivery of therapeutic or imaging agents to target sites. The use of TCO-PEG4-succinimidyl ester is integral to these strategies, enabling the reliable conjugation of the trans-cyclooctene (B1233481) (TCO) moiety to antibodies or other targeting vectors. This sets the stage for a subsequent, highly specific in vivo reaction with a tetrazine-labeled payload.

One prominent dual approach involves combining the inverse electron-demand Diels-Alder (IEDDA) reaction with a secondary bioorthogonal process, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), in what has been termed a "double-click" strategy. acs.org This allows for the assembly of more complex molecular constructs in vivo.

Another powerful sequential strategy focuses on improving target-to-background ratios by clearing non-localized, TCO-modified antibodies from circulation before the administration of the radiolabeled tetrazine. nih.govacs.orgnih.gov After the TCO-conjugated antibody has had sufficient time to accumulate at the tumor site, a "masking agent," often a high-molecular-weight polymer functionalized with tetrazine groups, is introduced. nih.govacs.orgnih.govmdpi.com This agent reacts with and deactivates the circulating TCO-antibodies, preventing them from capturing the subsequently injected tetrazine-payload and thereby significantly reducing off-target signal. nih.govacs.org

Research has demonstrated the effectiveness of this masking technique. In studies using a ⁶⁸Ga-labeled tetrazine radioligand, the introduction of a tetrazine-functionalized dextran (B179266) polymer as a masking agent increased tumor-to-background ratios from 0.8 ± 0.3 to as high as 5.8 ± 2.3. nih.govacs.orgnih.gov This led to markedly improved tumor delineation in PET imaging and a twofold reduction in radiotracer uptake in vital organs. nih.govacs.orgnih.gov

A different dual approach leverages bioorthogonal chemistry to achieve dual-receptor targeting and enhance therapeutic efficacy. In this method, two different antibodies, targeting two distinct antigens on cancer cells, are separately functionalized with TCO and tetrazine moieties. biorxiv.org The TCO-PEG4-NHS ester is used to conjugate one antibody, while a tetrazine-NHS ester is used for the second. biorxiv.org When administered, these antibodies can "click" together in vivo, forming covalently linked antibody dimers that can bridge two different receptors. biorxiv.org This in vivo clicking of antibodies has been shown to outperform conventional antibody-drug conjugate (ADC) monotherapy in preclinical models. biorxiv.org

| Component 1 (TCO-modified) | Component 2 (Tz-modified) | Antigen Target | Resulting Complex | Reference |

| Panitumumab-TCO | Trastuzumab-Tz | EGFR and HER2 | Covalently linked mAb dimer | biorxiv.org |

| Antibody-TCO | Antibody-TCO | N/A | No reaction | biorxiv.org |

| Antibody-Tz | Antibody-Tz | N/A | No reaction | biorxiv.org |

This interactive table summarizes the components used in an antibody-based dual-targeting approach, demonstrating the specific formation of heterodimers upon in vivo clicking.

Furthermore, bioorthogonal reactions can be used sequentially to enhance the cellular internalization of therapeutics. In this strategy, a TCO-functionalized antibody first targets and binds to cell surface antigens. nih.gov Subsequently, a tetrazine-functionalized drug carrier, such as human serum albumin loaded with a cytotoxic agent, is administered. nih.gov The in situ click reaction between the TCO-antibody and the tetrazine-drug carrier on the cell surface leads to the formation of nanoscale clusters, which are internalized more efficiently than the individual components, thereby augmenting the therapeutic effect. nih.gov

| Pretargeting Component | Drug Carrier Component | Bioorthogonal Reaction | Outcome | Reference |

| 5D3(TCO)₈ | ALB(DM1)₃.₃(PEG₄-Tz)₁₀ | TCO-Tz IEDDA | Formation of nanoscale clusters | nih.gov |

| F(ab')₂(TCO)₈ | ALB(DM1)₃.₃(PEG₄-Tz)₁₀ | TCO-Tz IEDDA | Enhanced cellular internalization | nih.gov |

This interactive table details the components of a pretargeting system designed for enhanced cellular delivery through in situ bioorthogonal click reactions.

These dual bioorthogonal strategies, enabled by versatile reagents like TCO-PEG4-succinimidyl ester, represent a sophisticated advancement in molecular engineering. They provide researchers with precise control over the assembly and delivery of complex therapeutic and diagnostic agents in vivo, opening new avenues for personalized medicine and targeted cancer therapy. researchgate.netnih.gov

Applications in Advanced Bioimaging Methodologies

Fluorescent Imaging and Biomolecule Tracking

TCO-PEG4-NHS ester is instrumental in fluorescent imaging applications for tracking biomolecules within cellular and tissue contexts. smolecule.com The NHS ester group facilitates the covalent attachment of the TCO moiety to proteins, antibodies, and other amine-containing biomolecules. lumiprobe.combroadpharm.com These TCO-modified biomolecules can then be visualized by introducing a fluorescently-labeled tetrazine probe. This two-step "pretargeting" approach allows for precise temporal and spatial control over the labeling process.

One area of application is in the development of highly sensitive immunoassays. For instance, in a quantum dot (QD)-based immunoassay for the detection of tumor necrosis factor-alpha (TNF-α), detection antibodies were modified with TCO using TCO-PEG4-NHS ester. nih.gov Subsequent addition of tetrazine-functionalized quantum dots (Tz-QD) resulted in chemical amplification of the signal, leading to superior detection sensitivity compared to conventional methods. nih.gov

The efficiency of conjugation can be influenced by the specific TCO linker used. In a study involving the modification of a nanobody (W25), conjugation with TCO-PEG4-NHS ester resulted in a maximum of 2.6 TCO molecules per nanobody. frontiersin.org This was higher than the 1.5 TCO molecules per nanobody achieved with a similar linker lacking the PEG4 spacer, demonstrating the potential benefit of the PEG component in achieving higher labeling densities. frontiersin.org

Pretargeted Positron Emission Tomography (PET) Imaging

Pretargeted PET imaging is a powerful strategy that overcomes the limitations of conventional immuno-PET, particularly for antibodies with long circulation times. This approach involves the administration of a TCO-modified targeting molecule, such as an antibody, which is allowed to accumulate at the target site and clear from non-target tissues. Subsequently, a radiolabeled tetrazine probe with rapid pharmacokinetics is administered, which "clicks" to the pre-localized TCO-antibody conjugate in vivo. acs.org

TCO-PEG4-NHS ester is frequently used to functionalize targeting antibodies for pretargeted PET. For example, the anti-CD44v6 chimeric monoclonal antibody U36 was conjugated with TCO-PEG4-NHS ester for pretargeted imaging of head-and-neck squamous cell carcinoma xenografts. researchgate.net Similarly, the programmed death-ligand 1 (PD-L1) antibodies, durvalumab and atezolizumab, were modified with TCO-PEG4-NHS ester to develop a pretargeted PET imaging strategy for monitoring PD-L1 expression. acs.org In this study, the atezolizumab-TCO conjugate, in combination with an 18F-labeled PEG12-tetrazine, demonstrated high-contrast PET images and effectively differentiated tumors from normal tissues. acs.org

The choice of the TCO linker and the degree of antibody modification are critical parameters. In a study developing an 18F-labeled single-domain antibody fragment (sdAb) for imaging HER2 expression, conjugation with TCO-PEG4-NHS ester resulted in approximately 65% of the sdAb molecules being modified with one TCO group. nih.gov Another study focused on pretargeted PET imaging of liposomal nanomedicines involved the synthesis of a TCO-functionalized phospholipid (TCO-PL) by reacting TCO-PEG4-NHS ester with DSPE-PEG(2000)-amine. rsc.orgrsc.org This TCO-PL was then incorporated into liposomes, which could be pretargeted with a 68Ga-labeled tetrazine radiotracer. rsc.orgrsc.org

The versatility of this approach is further highlighted by its application in targeting CD20-positive cells. The monoclonal antibody Rituximab was conjugated with TCO-PEG4-NHS ester, and the resulting conjugate was shown to bind to CD20-expressing cells. snmjournals.org This sets the stage for in vivo pretargeted PET imaging using a radiolabeled tetrazine. snmjournals.org

Table 1: Research Findings in Pretargeted PET Imaging using TCO-PEG4-NHS Ester

| Targeting Molecule | Target | Radiotracer | Key Finding | Reference |

|---|---|---|---|---|

| Atezolizumab | PD-L1 | [18F]PEG12-Tz | High-contrast PET images and effective tumor differentiation. | acs.org |

| Durvalumab | PD-L1 | [18F]PEG12-Tz | Compared with Atezolizumab for pretargeted PET imaging strategy. | acs.org |

| 2Rs15d (sdAb) | HER2 | [18F]AlF-NOTA-tetrazine | ~65% of sdAb molecules were modified with one TCO group. | nih.gov |

| Rituximab | CD20 | 64Cu-NODA-Tz | TCO-conjugated Rituximab binds to CD20-positive cells. | snmjournals.org |

| Liposomes | Tumor Vasculature | [68Ga]Ga-THP-tetrazine | Successful in vivo pretargeting of TCO-liposomes. | rsc.orgrsc.org |

| U36 (chimeric mAb) | CD44v6 | [89Zr]Zr-DFO-PEG5-Tz | Potential for immuno-PET imaging of head-and-neck cancer. | researchgate.net |

Pretargeted Single-Photon Emission Computed Tomography (SPECT) Imaging

The pretargeting strategy utilizing the TCO-tetrazine reaction is also applicable to SPECT imaging. Similar to pretargeted PET, this involves the administration of a TCO-labeled targeting agent followed by a SPECT radionuclide-labeled tetrazine.

A study developing a pretargeting system for liposomal nanomedicines utilized both PET and SPECT imaging. rsc.org After synthesizing TCO-PEG-liposomes using TCO-PEG4-NHS ester, the biodistribution of these liposomes was first assessed using SPECT/CT after direct labeling with 67Ga. rsc.org This provided baseline information on the liposome's behavior before proceeding with the 68Ga-based pretargeted PET imaging. rsc.org This dual-modality approach demonstrates the flexibility of the TCO-tetrazine system for use with different imaging isotopes and modalities.

Integration with Immunoassays (e.g., ELISA Sensitivity Enhancement)

The bioorthogonal reaction between TCO and tetrazine can be harnessed to improve the sensitivity of traditional immunoassays like the enzyme-linked immunosorbent assay (ELISA). A novel strategy was developed where the capture antibody was conjugated with TCO, and the microtiter plate surface was functionalized with tetrazine groups. mdpi.com This covalent immobilization of the TCO-antibody to the tetrazine-coated surface aimed to increase the density of the capture antibody on the surface, thereby enhancing the sensitivity of the assay. mdpi.com

In this approach, surfaces were prepared either by modifying aminated plates with methyl tetrazine-PEG4-NHS-ester or by adsorbing a pre-formed tetrazine-BSA conjugate onto the plate. mdpi.com The subsequent binding of the TCO-labeled capture antibody via the click chemistry reaction provides a more robust and oriented immobilization compared to passive adsorption, which can lead to a higher signal and improved detection limits. mdpi.com

Future Perspectives and Emerging Research Directions

Optimization of TCO-PEG4-Succinimidyl Ester Derivatization for Enhanced Bioorthogonality

The derivatization of biomolecules with TCO-PEG4-succinimidyl ester is a critical step that influences the efficiency of subsequent bioorthogonal reactions. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form a stable amide bond. escholarship.org However, this reaction is in competition with the hydrolysis of the NHS ester in an aqueous environment, which can reduce the modification yield. escholarship.org Research has shown that the rate of hydrolysis is pH-dependent, increasing significantly at higher pH values. escholarship.org Therefore, optimizing reaction conditions, such as pH and temperature, is crucial for maximizing the conjugation efficiency.

A significant challenge in using TCO linkers is the potential for the hydrophobic TCO group to interact with the biomolecule it is attached to, such as an antibody, causing it to become "masked" or buried within the protein structure. nih.govacs.orgnih.gov This masking effect can render the TCO group inaccessible for reaction with its tetrazine partner, thereby reducing the functional yield of the bioorthogonal ligation. nih.gov

To overcome this, researchers have incorporated hydrophilic polyethylene (B3416737) glycol (PEG) linkers, like the PEG4 chain in TCO-PEG4-succinimidyl ester. nih.govacs.org The PEG spacer helps to prevent the TCO moiety from burying inside the antibody, thereby preserving its reactivity. escholarship.orgnih.gov Studies have demonstrated that introducing TCO via hydrophilic PEG linkers can lead to a more than five-fold enhancement in the functional density of TCOs on antibodies without compromising the antibody's binding affinity. nih.govacs.orgnih.gov This approach has been shown to significantly improve the performance of pretargeting applications in molecular imaging. nih.govnih.gov

Further optimization strategies involve exploring different lengths of PEG chains (e.g., PEG4 vs. PEG24) to find the optimal balance between hydrophilicity and linker flexibility. nih.gov For instance, while both PEG4 and PEG24 linkers improve TCO reactivity, the conjugation efficiency can differ, with PEG4-TCO showing higher attachment levels in some cases. nih.gov

Table 1: Factors Influencing TCO-PEG4-Succinimidyl Ester Derivatization

| Factor | Description | Impact on Bioorthogonality | Key Research Findings |

| pH | The acidity or alkalinity of the reaction buffer. | Affects the competition between amine reaction and NHS ester hydrolysis. escholarship.org | Higher pH increases hydrolysis, reducing yield, while lower pH can protonate amines. escholarship.org |

| PEG Linker | The hydrophilic polyethylene glycol chain separating the TCO and NHS ester moieties. | Prevents hydrophobic TCO from burying within the conjugated biomolecule, enhancing reactivity. escholarship.orgnih.gov | PEG linkers can lead to a >5-fold increase in functional TCO density on antibodies. nih.govacs.orgnih.gov |

| Linker Length | The number of PEG units in the linker. | Influences solubility, steric hindrance, and conjugation efficiency. nih.govinterchim.fr | PEG4 linkers have shown high conjugation efficiency. nih.gov |

| Solvent | The medium in which the conjugation reaction is performed. | Can influence the stability and reactivity of the NHS ester. nih.gov | Protic solvents are known to accelerate the inverse electron-demand Diels-Alder reaction. rsc.org |

Exploration of Novel Conjugation Targets and Complex Biomolecules

The versatility of TCO-PEG4-succinimidyl ester has enabled its application in labeling a wide array of biomolecules beyond simple proteins. The NHS ester functionality allows for straightforward conjugation to any biomolecule possessing a primary amine, opening up avenues for research in proteomics, glycomics, and the study of complex biological systems.

Current research is actively exploring the conjugation of TCO-PEG4-succinimidyl ester to a variety of targets:

Antibodies and Antibody Fragments: A primary application is the modification of monoclonal antibodies (mAbs) and their fragments (e.g., Fab, scFv) for applications in targeted therapy and diagnostics. escholarship.orgchromatographyonline.combiorxiv.org The ability to attach TCO linkers to antibodies allows for pretargeting strategies, where the antibody is administered first, followed by a tetrazine-labeled imaging or therapeutic agent. acs.org This approach has been shown to improve tumor-to-background ratios in imaging studies. acs.org

Proteins and Enzymes: Beyond antibodies, other proteins are being targeted to study their function and localization. For example, researchers have used TCO-PEG4-NHS ester to functionalize proteins like bovine serum albumin (BSA) and ferritin. chromatographyonline.commdpi.comresearchgate.net

Peptides: Peptides containing lysine residues can be readily labeled with TCO-PEG4-NHS ester for various applications, including the development of peptide-based therapeutics and diagnostic tools. lumiprobe.combiorxiv.org

Small Molecules: Amine-containing small molecules can be derivatized with the TCO moiety, enabling their use in click chemistry reactions for various purposes, including the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com

Oligonucleotides and Nucleic Acids: While NHS esters primarily target amines, aminated oligonucleotides can be modified with TCO-PEG4-succinimidyl ester, facilitating their use in gene delivery and nucleic acid imaging. google.com

The conjugation of TCO-PEG4-succinimidyl ester to these complex biomolecules enables a wide range of downstream applications, including in vivo imaging, drug delivery, and the construction of multivalent biological constructs. nih.govotago.ac.nzprecisepeg.com

Advanced Linker Designs and Multivalency Strategies

To further enhance the capabilities of bioorthogonal systems, researchers are developing advanced linker designs and multivalency strategies that build upon the TCO-PEG4-succinimidyl ester framework.

Advanced Linker Designs:

The design of the linker connecting the TCO group to the biomolecule is crucial for optimizing reaction kinetics and in vivo performance. Key areas of innovation include:

Hydrophilicity and Solubility: The PEG4 component of the linker significantly improves water solubility and reduces non-specific binding. interchim.frlumiprobe.com Future designs may incorporate longer or branched PEG chains to further enhance these properties. precisepeg.comprecisepeg.com

Rigidity and Flexibility: The flexibility of the PEG linker helps to minimize steric hindrance, allowing the TCO group to be more accessible for reaction. interchim.frlumiprobe.com Conversely, in some applications, more rigid linkers may be desirable to control the precise positioning of the TCO moiety.

Cleavable Linkers: For applications such as drug delivery and release, cleavable linkers are being incorporated into the TCO construct. These linkers can be designed to break apart in response to specific stimuli, such as changes in pH or the presence of certain enzymes, allowing for controlled release of a payload. researchgate.net

Multivalency Strategies:

Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can significantly enhance the avidity and functional activity of biomolecular interactions. TCO-PEG4-succinimidyl ester is a key tool in creating multivalent constructs.

By attaching multiple TCO groups to a scaffold molecule (e.g., a protein, polymer, or nanoparticle), it is possible to subsequently click on multiple tetrazine-modified molecules. google.comgoogle.com This strategy is being explored in several areas:

Multivalent Antibody Conjugates: Creating antibody conjugates with multiple TCO groups allows for the attachment of several therapeutic or imaging agents, potentially increasing their efficacy. chromatographyonline.comgoogle.com

Polymeric Scaffolds: Polymers functionalized with TCO groups can serve as backbones for the attachment of various molecules, leading to the development of multifunctional nanomedicines. biorxiv.orgresearchgate.netresearchgate.net

Enhanced Cellular Targeting: Multivalent displays of targeting ligands can lead to increased binding affinity and specificity for cell surface receptors.

These advanced strategies are pushing the boundaries of what is possible with bioorthogonal chemistry, enabling the construction of highly complex and functional biomolecular systems.

Computational and Theoretical Studies on Reaction Mechanisms and Steric Effects

Computational and theoretical studies are playing an increasingly important role in understanding and predicting the behavior of bioorthogonal reactions, including the TCO-tetrazine ligation. These studies provide valuable insights into reaction mechanisms, kinetics, and the influence of steric and electronic effects.

Reaction Mechanisms and Kinetics:

Density functional theory (DFT) calculations and other computational models are used to investigate the transition states of the iEDDA reaction between TCO and various tetrazines. rsc.org These studies help to elucidate the factors that govern the reaction rate. For example, computational models have confirmed that the high reactivity of TCO is due to the ring strain of the trans-double bond. nih.gov

Furthermore, computational studies can predict how modifications to the TCO or tetrazine structure will affect the reaction kinetics. rsc.orgnih.govacs.org This predictive power can guide the rational design of new bioorthogonal reagents with optimized properties. For instance, calculations can help identify tetrazine substituents that will increase the reaction rate without compromising stability. rsc.orgnih.gov

Steric Effects:

Steric hindrance can significantly impact the efficiency of the TCO-tetrazine ligation, particularly when large biomolecules are involved. nih.govrsc.org Computational modeling can be used to predict how the steric environment around the TCO group will affect its accessibility to the tetrazine. acs.org

For example, models can simulate the interaction of a TCO-labeled antibody with a tetrazine, helping to understand why some TCO groups may be masked. nih.gov These insights can inform the design of linkers, like the PEG4 spacer, that minimize steric hindrance and maximize reactivity. interchim.frlumiprobe.com

Table 2: Key Insights from Computational Studies

| Area of Study | Computational Approach | Key Findings and Contributions |

| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of transition state structures and reaction pathways. rsc.org Rationalization of the high reactivity of TCO due to ring strain. nih.gov |

| Kinetics Prediction | Ab initio calculations, DFT | Prediction of how substituents on TCO and tetrazine affect reaction rates. rsc.orgnih.govrsc.org Guided design of more reactive and stable bioorthogonal pairs. acs.org |

| Steric Effects | Molecular modeling, DFT | Understanding the impact of bulky substituents and the local environment on reaction efficiency. rsc.orgresearchgate.netacs.org Informing the design of linkers to overcome steric hindrance. interchim.fr |

| Solvent Effects | Computational modeling | Analysis of how different solvents, particularly water, influence reaction rates. rsc.org |

As computational methods become more powerful and accurate, they will continue to be an indispensable tool for advancing the field of bioorthogonal chemistry and optimizing the use of reagents like TCO-PEG4-succinimidyl ester.

Q & A

Basic Research Questions

Q. What are the key structural components of TCO PEG4 succinimidyl ester, and how do they contribute to its functionality in bioconjugation?

- Answer : The compound comprises three critical elements:

- TCO (trans-cyclooctene) : Enables bioorthogonal "click chemistry" reactions (e.g., with tetrazines) for rapid, selective labeling under mild conditions .

- PEG4 linker : Enhances water solubility, reduces steric hindrance, and improves biocompatibility by creating a flexible spacer between functional groups .

- NHS ester : Reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, facilitating covalent conjugation .

Q. What buffer conditions and reaction parameters optimize this compound conjugation to proteins?

- Answer :

- pH : 7.4–8.0 (e.g., PBS or HEPES) to maximize NHS ester reactivity while preserving protein stability .

- Molar ratio : A 5–10:1 excess of TCO PEG4-NHS to target amine groups ensures efficient labeling without aggregation .

- Reaction time : 1–2 hours at 4°C or room temperature, followed by purification via dialysis or size-exclusion chromatography to remove unreacted reagents .

Advanced Research Questions

Q. How can researchers minimize steric hindrance when labeling small biomolecules (e.g., peptides) with this compound?

- Answer :

- PEG length optimization : Test PEG spacers of varying lengths (e.g., PEG4 vs. PEG12) to balance flexibility and steric effects .

- Site-specific conjugation : Use genetic engineering (e.g., introducing a single lysine residue) or enzymatic tags (e.g., sortase-mediated ligation) to direct labeling .

- Reaction kinetics analysis : Employ surface plasmon resonance (SPR) or fluorescence quenching to quantify binding efficiency under different conditions .

- Validation : Compare conjugation yields via SDS-PAGE with Coomassie staining or MALDI-TOF mass spectrometry .

Q. What analytical techniques are most effective for quantifying TCO PEG4 conjugation efficiency and validating product integrity?

- Answer :

- Quantitative methods :

- MALDI-TOF/MS : Detects mass shifts in conjugated vs. unconjugated biomolecules .

- UV-Vis spectroscopy : Measures absorbance of TCO or tetrazine derivatives (e.g., ε~350 nm for methyltetrazine) .

- Qualitative methods :

- Fluorescence microscopy : Validates cellular targeting using tetrazine-fluorophore probes .

- SDS-PAGE with Western blotting : Confirms conjugation via anti-PEG or target-specific antibodies .

Q. How should researchers address conflicting reports on TCO PEG4 reaction kinetics in different experimental systems?

- Answer :

- Controlled variable testing : Replicate experiments while isolating factors like pH, temperature, and buffer ionic strength .

- Cross-validation : Compare kinetic data from orthogonal methods (e.g., HPLC for small molecules vs. flow cytometry for cellular labeling) .